molecular formula C26H22N2O5 B14931799 Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B14931799
M. Wt: 442.5 g/mol
InChI Key: GKKVKEKJCBVXJU-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate is a complex organic compound that features a quinoline moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Coupling Reaction: The quinoline moiety is then coupled with the benzoate ester through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting quinoline-binding sites.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-{[(2-methyl-3-furoyl)amino]phenyl}ethylcarbamate
  • Methyl 4,5-dimethoxy-2-{[morpholin-4-yl(phenyl)acetyl]amino}benzoate

Uniqueness

Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate is unique due to its specific quinoline moiety, which imparts distinct biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C26H22N2O5/c1-31-23-14-19(26(30)33-3)22(15-24(23)32-2)28-25(29)18-13-21(16-9-5-4-6-10-16)27-20-12-8-7-11-17(18)20/h4-15H,1-3H3,(H,28,29)

InChI Key

GKKVKEKJCBVXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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